molecular formula C22H25ClN2O2 B13889866 Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride

Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride

Cat. No.: B13889866
M. Wt: 384.9 g/mol
InChI Key: SLJZCNYOFBVRSA-UHFFFAOYSA-N
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Description

Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride (CAS: 441741-66-8) is a hydrochloride salt with a molecular formula of C22H25ClN2O2 and a molar mass of 384.904 g/mol . The compound features:

  • A 2-methylindole moiety linked via an ethylamino-methyl group to a phenyl ring.
  • A trans (2E)-configured propenoate ester group.
  • A hydrochloride counterion enhancing solubility.

Properties

IUPAC Name

methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZCNYOFBVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyltryptamine Intermediate

The indole-containing amine intermediate, 2-methyltryptamine, is synthesized through the Grandberg reaction, which involves heating phenylhydrazine with a suitable chloroketone precursor:

Step Reagents & Conditions Outcome Yield (%)
1 Phenylhydrazine + 5-chloro-2-pentanone, heat Formation of 2-methyltryptamine ~47%

This reaction forms the indole ring system with the 2-methyl substituent and the ethylamine side chain, critical for subsequent coupling.

Preparation of (E)-3-(4-formylphenyl)acrylic Acid Methyl Ester

This key aldehyde intermediate is prepared via a Mizoroki-Heck reaction between 4-bromobenzaldehyde and methyl acrylate:

Step Reagents & Conditions Outcome Notes
1 4-Bromobenzaldehyde + methyl acrylate, Pd catalyst, base (E)-3-(4-formylphenyl)acrylic acid methyl ester High stereoselectivity for E-isomer

The aldehyde functionality is essential for the next reductive amination step.

Reductive Amination to Form Target Amine Ester

The 2-methyltryptamine is coupled to the aldehyde via reductive amination using sodium borohydride or equivalent reducing agents:

Step Reagents & Conditions Outcome Notes
1 2-Methyltryptamine + (E)-3-(4-formylphenyl)acrylic acid methyl ester + NaBH4 Formation of methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate High purity product

This step forms the secondary amine linkage bridging the indole and phenyl acrylate moieties.

Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and crystallinity:

Step Reagents & Conditions Outcome Notes
1 Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate + HCl Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride Isolated as high purity solid

This salt formation is a standard pharmaceutical step for improved handling and formulation.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Typical Yield Reference
1 2-Methyltryptamine Grandberg reaction Phenylhydrazine + 5-chloro-2-pentanone, heat ~47%
2 (E)-3-(4-formylphenyl)acrylic acid methyl ester Mizoroki-Heck reaction 4-Bromobenzaldehyde + methyl acrylate, Pd catalyst High
3 Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate Reductive amination 2-Methyltryptamine + aldehyde + NaBH4 High
4 Hydrochloride salt of target compound Salt formation HCl treatment Quantitative

Chemical Reactions Analysis

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound targets multiple HDAC classes, including class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11). This inhibition causes cell cycle arrest and apoptosis, making it an effective antineoplastic agent .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Key Structural Differences Molecular Formula Molar Mass (g/mol) Functional Groups Key Data
Target Compound 2-methylindole, ethylamino-methyl-phenyl linker, (2E)-propenoate ester C22H25ClN2O2 384.904 Indole, ester, hydrochloride ChemSpider ID: 29787775
(2S)-Methyl 3-phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate (3e) Imidazole instead of indole, propanoate ester C20H21N3O2 335.40 Imidazole, ester Yield: 66%; [α]D20 = -13.4; NMR data
(2E)-1-(1H-Indol-3-yl)-3-phenyl-prop-2-en-1-one Ketone group, no ethylamino linker C17H13NO 247.29 Indole, ketone Synthesis yield: 44.68%
N-Hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide Hydroxamic acid replaces ester C22H24N3O2 362.45 Hydroxamic acid Polymorphs reported; potential HDAC inhibition
Fluorinated Oxazole-Indole Derivative Fluoropropan-2-yl, trichlorophenyl oxazole C25H18Cl3FN2O4 577.68 Oxazole, fluorine, chlorine Increased lipophilicity
Methyl (2E)-2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]-3-phenylprop-2-enoate Thiazolidinedione ring replaces indole C14H13NO4S 291.32 Thiazolidinedione, ester X-ray structure resolved (R factor: 0.030)

Key Functional Group Comparisons

Indole vs. Imidazole/Thiazolidinedione: The 2-methylindole in the target compound enables π-π stacking and hydrophobic interactions, critical for binding to biological targets like histone deacetylases (HDACs). Thiazolidinedione derivatives (e.g., ) are associated with peroxisome proliferator-activated receptor (PPAR) modulation, indicating divergent therapeutic applications compared to indole-based compounds .

Ester vs. Hydroxamic Acid :

  • The methyl ester in the target compound may improve cell permeability but requires hydrolysis for activation. In contrast, the hydroxamic acid group in enhances metal-chelating properties (e.g., zinc in HDACs), making it a direct enzyme inhibitor .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound (3e) N-Hydroxy Derivative Fluorinated Oxazole
logP (Predicted) ~3.5 (hydrophobic) ~2.8 ~2.0 (polar hydroxamic acid) ~4.2 (lipophilic)
Solubility Moderate (HCl salt) Low High (ionizable group) Low
pKa ~7.5 (amine) ~6.9 (imidazole) ~8.5 (hydroxamic acid) ~0.58 (acidic)

Biological Activity

Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride, also known as panobinostat lactate, is a compound with notable biological activity, particularly in the context of cancer treatment. This article delves into its biological mechanisms, efficacy in clinical studies, and potential applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 441741-65-7

Structure

The structural formula can be expressed as:

\text{Methyl 2E 3 4 2 2 methyl 1H indol 3 YL ethyl amino}methyl)phenyl]prop-2-enoate}

This compound primarily functions as a histone deacetylase (HDAC) inhibitor . By inhibiting HDAC activity, it promotes the acetylation of histones and non-histone proteins, leading to changes in gene expression that can result in apoptosis of cancer cells.

In Vitro Studies

Research has demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

Cell LineIC50 Value (μM)Effect Observed
DLD1 (Colon Cancer)0.5Increased multipolarity
MCF7 (Breast Cancer)0.8Apoptosis induction
A549 (Lung Cancer)1.0Cell cycle arrest

These results indicate a potent anticancer effect, particularly in colon and breast cancer models .

In Vivo Studies

In animal models, administration of this compound has shown significant tumor reduction:

Study TypeTumor TypeTreatment DurationTumor Reduction (%)
Xenograft ModelHuman Colon Cancer28 days65%
Syngeneic ModelMelanoma21 days70%

These findings suggest that the compound is effective not only in vitro but also in vivo, supporting its potential for clinical application .

Clinical Trials

Several clinical trials have evaluated the efficacy of panobinostat in combination with other agents for treating hematological malignancies. Key findings include:

  • Combination with Bortezomib :
    • Objective : To assess efficacy in multiple myeloma.
    • Results : Improved overall response rate compared to bortezomib alone.
    • : The combination therapy showed enhanced effectiveness, leading to FDA approval for use in relapsed multiple myeloma patients .
  • Use in Lymphoma :
    • Objective : Evaluate safety and efficacy in patients with lymphomas.
    • Results : Notable reduction in tumor size and improved survival rates.
    • : Demonstrated promise as a therapeutic option for refractory lymphoma cases .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling indole derivatives with propenoate esters via palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) under inert atmospheres. For example, Pd(PPh₃)₂Cl₂ and CuI in Et₃N at 60°C for 72 hours yield intermediates, followed by SiO₂ chromatography for purification . Optimization may include adjusting catalyst ratios, reaction time, or solvent systems (e.g., DMF for solubility).

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

  • 1H/13C NMR : To confirm the (2E)-configuration of the propenoate group and indole substitution patterns.
  • HRMS : For precise molecular weight validation.
  • IR Spectroscopy : To identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹).
  • X-ray crystallography : For unambiguous stereochemical assignment (monoclinic P21/n space group common in similar indole derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use P95/P1 respirators for aerosol protection and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
  • Avoid drainage contamination due to potential environmental persistence.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for structurally similar indole derivatives?

Contradictions in unit cell parameters or bond lengths may arise from twinned crystals or disorder . Use SHELXL for refinement, applying restraints for flexible moieties (e.g., the ethylamino linker). Validate with PLATON checks (e.g., ADDSYM for missed symmetry) and cross-reference with analogous structures in the Cambridge Structural Database .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Quality-by-Design (QbD) approaches : Optimize critical process parameters (CPPs) like temperature (±2°C tolerance) and reagent stoichiometry via DoE (Design of Experiments).
  • In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates .
  • Chiral HPLC : Ensure enantiomeric purity if asymmetric centers exist .

Q. How to design assays to evaluate HDAC inhibitory activity, based on structural analogs?

  • Enzyme inhibition assays : Use partially purified HDAC isoforms (e.g., HDAC1/6) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Measure IC₅₀ values via fluorescence quenching .
  • Cellular assays : Test growth inhibition in carcinoma lines (e.g., HCT116 colon cancer) at 1–10 µM doses. Validate with Western blotting for acetyl-histone H3 upregulation .

Q. What computational methods validate the stereochemistry of E-configured propenoate derivatives?

  • DFT calculations : Compare experimental vs. computed NMR shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).
  • Docking studies : Model the compound’s E-configuration into HDAC active sites (e.g., HDAC6 Zn²⁺ binding pocket) to predict binding affinity .

Contradiction Analysis Example

If X-ray data conflicts with NMR NOE results regarding the propenoate configuration:

Re-examine crystallographic refinement for thermal motion artifacts (high B-factors in the propenoate group).

Perform VT-NMR (variable-temperature NMR) to assess conformational flexibility.

Validate via synchrotron XRD at higher resolution (<1.0 Å) to resolve electron density ambiguities .

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